2-Amino-4-methoxy-2,4-dimethylpentan-1-ol
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Overview
Description
2-Amino-4-methoxy-2,4-dimethylpentan-1-ol is an organic compound with the molecular formula C8H19NO2. It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a pentanol backbone. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-2,4-dimethylpentan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2-amino-4-methoxy-2,4-dimethylpentane with a suitable alkylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-2,4-dimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-4-methoxy-2,4-dimethylpentan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-2,4-dimethylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxy-2,4-dimethylpentanenitrile
- 2-Methoxy-4,4-dimethylpentan-1-amine hydrochloride
Uniqueness
2-Amino-4-methoxy-2,4-dimethylpentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H19NO2 |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-amino-4-methoxy-2,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(2,11-4)5-8(3,9)6-10/h10H,5-6,9H2,1-4H3 |
InChI Key |
MSZVLSRUHZHAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(CO)N)OC |
Origin of Product |
United States |
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